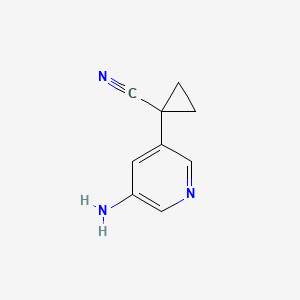
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile is a chemical compound with a unique structure that combines a pyridine ring with a cyclopropane ring and a carbonitrile group
Preparation Methods
The synthesis of 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-aminopyridine with cyclopropane-1-carbonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the carbonitrile group is replaced by other functional groups.
Scientific Research Applications
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme involved in the DNA damage response . By inhibiting CHK1, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy.
Comparison with Similar Compounds
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(6-Aminopyridin-3-YL)cyclopropane-1-carbonitrile: This compound has a similar structure but with a different position of the amino group on the pyridine ring.
1-(4-Aminopyridin-2-YL)cyclopropane-1-carbonitrile: Another similar compound with the amino group at a different position on the pyridine ring.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1-(5-aminopyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(1-2-9)7-3-8(11)5-12-4-7/h3-5H,1-2,11H2 |
InChI Key |
BLJJKMOBCWJANL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















